1H-6-BROMOPERFLUOROHEXANE
Overview
Description
1H-6-BROMOPERFLUOROHEXANE is a perfluorinated compound characterized by the presence of bromine and multiple fluorine atoms attached to a hexane backbone. This compound is part of a class of chemicals known for their unique properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make perfluorinated compounds valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-6-BROMOPERFLUOROHEXANE can be synthesized through a multi-step process involving the bromination of perfluorohexane. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the hexane chain.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often carried out in specialized reactors designed to handle the highly reactive nature of bromine and the stability of perfluorinated compounds. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-6-BROMOPERFLUOROHEXANE primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions can include nucleophilic substitution, where the bromine atom is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in the substitution reactions of this compound include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures to facilitate the substitution process.
Major Products
The major products formed from these substitution reactions depend on the nucleophile used. For example, using an alkoxide nucleophile can result in the formation of a perfluoroalkyl ether, while using an amine can lead to the formation of a perfluoroalkyl amine.
Scientific Research Applications
1H-6-BROMOPERFLUOROHEXANE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other perfluorinated compounds and materials, which are valuable in various chemical processes and applications.
Biology: Due to its unique properties, it is used in studies involving the interaction of perfluorinated compounds with biological systems, including their effects on cell membranes and proteins.
Medicine: Research into the potential medical applications of perfluorinated compounds includes their use in drug delivery systems and imaging agents due to their stability and inertness.
Industry: It is used in the production of specialized coatings, lubricants, and surfactants that benefit from the compound’s hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism by which 1H-6-BROMOPERFLUOROHEXANE exerts its effects is primarily through its chemical reactivity, particularly in substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon backbone and form new compounds. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation, making it a robust intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-tetradecafluorohexane
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-pentadecafluorohexane
Uniqueness
1H-6-BROMOPERFLUOROHEXANE is unique due to its specific number of fluorine atoms, which imparts distinct physical and chemical properties compared to its analogs. The exact positioning and number of fluorine atoms influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other perfluorinated compounds may not perform as effectively.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJDLLAQCVDMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371304 | |
Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-36-2 | |
Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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